molecular formula C10H18FNO2 B1476563 2-(4-(Fluoromethyl)piperidin-1-yl)butanoic acid CAS No. 2000315-87-5

2-(4-(Fluoromethyl)piperidin-1-yl)butanoic acid

Cat. No. B1476563
CAS RN: 2000315-87-5
M. Wt: 203.25 g/mol
InChI Key: WVAWPXBPUNTGBP-UHFFFAOYSA-N
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Description

“2-(4-(Fluoromethyl)piperidin-1-yl)butanoic acid” is a piperidine derivative. It has a molecular formula of C10H18FNO2 . The average mass is 203.254 Da and the monoisotopic mass is 203.132156 Da .


Synthesis Analysis

While specific synthesis methods for “2-(4-(Fluoromethyl)piperidin-1-yl)butanoic acid” were not found, general methods for synthesizing similar compounds involve the use of pinacol boronic esters . These esters are valuable building blocks in organic synthesis . Protodeboronation of these esters has been reported, which could potentially be applied to the synthesis of "2-(4-(Fluoromethyl)piperidin-1-yl)butanoic acid" .


Molecular Structure Analysis

The molecular structure of “2-(4-(Fluoromethyl)piperidin-1-yl)butanoic acid” consists of a piperidine ring with a fluoromethyl group at the 4-position and a butanoic acid group at the 2-position .

Scientific Research Applications

Role in Drug Design and Synthesis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Pharmacological Applications

Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . This wide range of applications makes piperidine derivatives extremely valuable in the field of drug discovery .

Role in the Synthesis of NAmPRTase Inhibitors

“2-(4-(Fluoromethyl)piperidin-1-yl)butanoic acid” can be used as a reactant for the synthesis of NAmPRTase inhibitors . NAmPRTase (Nicotinamide phosphoribosyltransferase) is an enzyme that plays a key role in the salvage pathway of NAD+ biosynthesis, and its inhibitors have potential therapeutic applications in cancer treatment.

Role in the Synthesis of FK866 Analogs

This compound can also be used in the synthesis of FK866 analogs for NAD salvage inhibition . FK866 is a potent inhibitor of NAmPRTase and has shown promise in preclinical studies for the treatment of cancer.

Role in the Modification of 3-amidinophenylalanine-derived Matriptase Inhibitors

“2-(4-(Fluoromethyl)piperidin-1-yl)butanoic acid” can be used for the modification of 3-amidinophenylalanine-derived matriptase inhibitors . Matriptase is a type II transmembrane serine protease implicated in various physiological and disease processes, and its inhibitors could have potential therapeutic applications.

Role in Reactions with 2-magnesiated Oxazoles

This compound can participate in reactions between Weinreb amides and 2-magnesiated oxazoles . Such reactions could be useful in the synthesis of complex organic molecules.

properties

IUPAC Name

2-[4-(fluoromethyl)piperidin-1-yl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18FNO2/c1-2-9(10(13)14)12-5-3-8(7-11)4-6-12/h8-9H,2-7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVAWPXBPUNTGBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N1CCC(CC1)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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